molecular formula C26H44N4O8 B8128357 N-Boc-protected-guanidino oseltamivir

N-Boc-protected-guanidino oseltamivir

Cat. No.: B8128357
M. Wt: 540.6 g/mol
InChI Key: AWGQLCGHGLBZCG-XUVXKRRUSA-N
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Description

Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its cyclohexene ring, which is substituted with various functional groups, including acetamido, bis[(2-methylpropan-2-yl)oxycarbonylamino], and pentan-3-yloxy groups. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-Boc-protected-guanidino oseltamivir involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetamido group through acylation reactions. The bis[(2-methylpropan-2-yl)oxycarbonylamino] groups are introduced using tert-butoxycarbonyl (Boc) protection strategies, which involve the use of Boc anhydride and a base such as triethylamine.

Chemical Reactions Analysis

Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, owing to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Boc-protected-guanidino oseltamivir involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the acetamido and bis[(2-methylpropan-2-yl)oxycarbonylamino] groups allows for specific interactions with biological molecules, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate can be compared with similar compounds such as:

    tert-butyl N-[N’-[(1R,2S,3S,4R,5S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-4-[(2R,3R,5S,6R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-hydroxy-6-methylheptan-2-yl]carbamoyl]methyl]carbamate: This compound shares similar functional groups but differs in the overall structure and specific substitutions.

    Methyl (2S,3S,4S,5R,6R)-6-{[(1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}-4,5-bis(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylate: This compound has a different core structure but similar functional groups, leading to comparable reactivity and applications.

Properties

IUPAC Name

methyl (3S,4R,5R)-4-acetamido-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-5-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N4O8/c1-11-17(12-2)36-19-14-16(21(32)35-10)13-18(20(19)27-15(3)31)28-22(29-23(33)37-25(4,5)6)30-24(34)38-26(7,8)9/h13,17-20H,11-12,14H2,1-10H3,(H,27,31)(H2,28,29,30,33,34)/t18-,19+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQLCGHGLBZCG-XUVXKRRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1CC(=CC(C1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1CC(=C[C@@H]([C@H]1NC(=O)C)N=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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